molecular formula C9H13BN2O2 B13480538 (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid

(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B13480538
M. Wt: 192.03 g/mol
InChI Key: IABGSBDAYITOCX-UHFFFAOYSA-N
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Description

(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid (CAS 2225155-87-1) is an organoboron compound with the molecular formula C9H13BN2O2 and a molecular weight of 192.02 . This boronic acid derivative is characterized by a pyridine core substituted with a pyrrolidin-1-yl group at the 2-position and a boronic acid group at the 4-position, making it a valuable building block in synthetic and medicinal chemistry. While specific studies on this exact isomer are limited, boronic acids with pyrrolidine substituents are of significant interest in pharmaceutical research. In particular, (R)-pyrrolidin-2-yl-boronic acid serves as a key pharmacophore, or functional group, in the development of targeted radiopharmaceuticals . This related class of compounds is being actively investigated for the diagnosis and treatment of cancers, as they act as potent inhibitors of Fibroblast Activation Protein (FAP), a protein overexpressed in the microenvironment of many carcinomas . The boronic acid warhead is crucial for high-affinity binding to this enzymatic target. As a versatile synthetic intermediate, (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions to create novel biaryl structures for various research applications. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions, as it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation .

Properties

Molecular Formula

C9H13BN2O2

Molecular Weight

192.03 g/mol

IUPAC Name

(2-pyrrolidin-1-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H13BN2O2/c13-10(14)8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2

InChI Key

IABGSBDAYITOCX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2CCCC2)(O)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Starting Material: 4-bromopyridine or 4-chloropyridine
  • Reagents: Bis(pinacolato)diboron (B2Pin2), Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst, base such as potassium acetate (KOAc)
  • Solvent: Dimethylformamide (DMF) or 1,2-dimethoxyethane (DME)
  • Conditions: Heating at 80-100°C under inert atmosphere for 12-24 hours

Reaction Scheme:

4-bromopyridine + B2Pin2 → (via Pd catalysis) → 4-pyridinylboronic acid

Advantages:

  • High regioselectivity at the 4-position
  • Compatibility with various substituents
  • Well-established protocols with high yields

Preparation via Nucleophilic Substitution and Boron Reagents

Another approach involves nucleophilic substitution reactions where pyridine derivatives bearing suitable leaving groups (e.g., halides) are reacted with boron reagents such as boronic acids or boronate esters.

Procedure:

  • Starting Material: 4-chloropyridine or 4-bromopyridine
  • Reagents: Boronic acids (e.g., phenylboronic acid), base (e.g., sodium carbonate)
  • Solvent: Dioxane or ethanol
  • Conditions: Reflux at 80-100°C for 12-24 hours

Notes:

  • This method is less common due to lower yields and selectivity but can be effective with activated halides.

Coupling of Pyridine-4-iodides with Boron Reagents

Pyridine-4-iodides are more reactive intermediates and can undergo efficient Suzuki couplings with boronic acids, providing access to the boronic acid derivatives.

Procedure:

Advantages:

  • High reactivity and yields
  • Suitable for functionalized pyridines

Functionalization of Pyrrolidine with Boronic Acid

The pyrrolidin-1-yl group can be introduced post-synthesis via nucleophilic substitution or coupling reactions on the pyridine-boronic acid core.

Procedure:

  • Starting Material: 4-pyridinylboronic acid
  • Reagents: Pyrrolidine derivatives with suitable leaving groups (e.g., halides)
  • Reaction: Nucleophilic substitution or Buchwald-Hartwig amination
  • Conditions: Heating under inert atmosphere, often with a palladium catalyst

Notes:

  • This step often involves coupling of the boronic acid with a pyrrolidine-containing amine or halide.

Summary of Key Reaction Parameters

Method Starting Material Catalyst Reagent Solvent Temperature Yield Remarks
Direct Borylation (Miyaura) 4-bromopyridine Pd(PPh3)4 B2Pin2 DMF/DME 80-100°C >80% Regioselective, scalable
Nucleophilic Substitution 4-chloropyridine None Boronic acid Ethanol/Dioxane Reflux Moderate Less selective
Iodide Coupling 4-iodopyridine Pd(PPh3)4 Boronic acid Toluene Reflux High Highly reactive intermediate
Post-synthesis Functionalization 4-pyridinylboronic acid Pd catalyst Pyrrolidine halide Toluene/Dioxane 80°C Variable For pyrrolidine attachment

Notes and Considerations

  • Purity and Stability: Boronic acids are sensitive to oxidation; thus, reactions should be performed under inert atmospheres.
  • Protecting Groups: If necessary, amino groups on pyrrolidine or pyridine derivatives can be protected during coupling steps.
  • Scale-up: The Suzuki-Miyaura coupling is most amenable to large-scale synthesis due to high yields and operational simplicity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the primary application for (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid, enabling carbon-carbon bond formation with aryl/vinyl halides. The pyrrolidine moiety modulates electronic and steric effects, enhancing coupling efficiency under optimized conditions .

Key Reaction Parameters

Substrate (Halide)Catalyst SystemSolventYield (%)Reference
4-BromotoluenePd(PPh₃)₄, K₂CO₃DMF/H₂O82
2-IodonaphthalenePd(dppf)Cl₂, NaHCO₃THF76
3-ChloropyridinePd(OAc)₂, SPhosDioxane68

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the halide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

  • Bromine radicals (from TBABr) activate the boronic acid by abstracting a hydrogen atom, forming a boron-centered radical intermediate that facilitates Pd coordination .

Oxidative Functionalization

The boronic acid group undergoes oxidation to hydroxyl or carbonyl derivatives under controlled conditions.

Oxidation Pathways

  • Hydrogen Peroxide (H₂O₂) : Converts the boronic acid to a phenol derivative (70–85% yield) in aqueous ethanol at 60°C.

  • Ozone (O₃) : Cleaves the boron-carbon bond, yielding a pyridinone product (55% yield) .

Structural Impact :
The pyrrolidine ring stabilizes intermediates via intramolecular hydrogen bonding, as shown by DFT calculations .

Mechanistic Insights from Computational Studies

DFT analyses reveal critical interactions during coupling:

  • The pyrrolidine nitrogen donates electron density to the pyridine ring, increasing boronic acid nucleophilicity .

  • Bromine radicals lower the activation energy for transmetallation by 3.4 kcal/mol, as shown in free energy diagrams .

Stability and Handling

  • Solubility : >50 mg/mL in DMF or THF; insoluble in water .

  • Storage : Stable at −20°C under inert gas .

Scientific Research Applications

The compound (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid has diverse applications in scientific research, especially in chemistry as a reagent in cross-coupling reactions.

Synthesis of Lincomycin Derivatives

  • A 2-(methoxymethyl)pyrrolidine group can enhance antibacterial activities against resistant bacteria with the erm gene . Introducing the 2-methoxymethyl group on the pyrrolidine ring can lead to a product that exhibits more potent activities against S. pneumoniae and S. pyogenes .
  • A phenyl group and a basic moiety (specifically, a hetero ring with a substituent) are important for enhancing antibacterial activities against resistant bacteria with the erm gene . The number of carbon atoms between the phenyl group and the basic functionality might be optimized with one or two .

Boronic Acids and FAP-Targeted Radiopharmaceuticals
N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) is a potent FAP inhibitor with high selectivity indices . Substituting the nitrile on the P1 pyrrolidine ring with a boronic acid warhead yields N-(4-quinolinoyl)-Gly-boroPro, which demonstrates higher FAP binding affinity .

Acalabrutinib Preparation

  • (S)-benzyl 2-(8-amino-l-bromoimidazo[l,5-a]pyrazin-3-yl)pyrrolidine-l-carboxylate tartrate and oxalate are useful in the preparation of Acalabrutinib . A crystalline form of (S)-benzyl 2-(8-amino-l-bromoimidazo[l,5-a]pyrazin-3-yl)pyrrolidine-l-carboxylate oxalate, designated as form-M, is also useful in this process .

Other Boronic Acid Compounds

  • (4-(Pyrrolidin-1-yl)phenyl)boronic acid is used in chemical reactions, specifically with tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in water and toluene at 80°C .
  • (4-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid can be purified to high purity levels (about 97% to 99.9% by HPLC) .

Mechanism of Action

The mechanism of action of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups in cross-coupling reactions. The molecular targets and pathways involved include the interaction with palladium catalysts and the subsequent transmetalation process .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural and functional differences between (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid and analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid Pyridine 2-pyrrolidine, 4-boronic acid Suzuki coupling; potential chiral centers
(1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid Pyrrolopyridine 4-boronic acid Kinase inhibitor synthesis (64–92% yields)
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid Phenyl 2-methoxyethyl phenoxy, boronic acid Fungal histone deacetylase inhibition (IC₅₀ ~1 µM)
(4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid Phenyl 4-fluoro, 2-pyrrolidinylmethyl, boronic acid Ion transport modulation
(3-[2-(PYRROLIDIN-1-YL)ETHOXY]PHENYL)BORONIC ACID Phenyl 3-pyrrolidinylethoxy, boronic acid Synthetic intermediate (95% purity)
Aliphatic boronic acids (e.g., Compound 2 in PBP1b study) Aliphatic chain Varied amide/boronic acid groups Penicillin-binding protein inhibition

Key Observations :

  • Heterocyclic vs. Phenyl Cores : Pyridine-based boronic acids (e.g., the target compound) offer distinct electronic environments compared to phenyl-based analogs, affecting reactivity in cross-coupling reactions and interactions with biological targets .
  • Substituent Effects : The pyrrolidine group enhances solubility and introduces chirality, while fluorinated or methoxyethyl groups (e.g., in and ) improve lipophilicity or target binding .
  • Synthetic Utility : Yields in Suzuki reactions vary significantly; (1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid achieves up to 92% yield under optimized conditions, whereas aliphatic analogs often show lower efficiency .

Biological Activity

(2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring attached to a pyridine moiety, with a boronic acid functional group. Its molecular formula is C11_{11}H14_{14}B1_{1}N2_{2}, and it has a molecular weight of approximately 192.02 g/mol. The boronic acid group allows for participation in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

The biological activity of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid is primarily attributed to its ability to interact with biological targets through several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This property can be exploited in drug development for diseases where enzyme inhibition is beneficial.
  • Targeting Protein Interactions : The pyridine and pyrrolidine moieties may facilitate binding to specific protein targets, enhancing the compound's efficacy in modulating biological pathways.

Anticancer Activity

Research indicates that derivatives of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation in various cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

The compound has shown promising results against several bacterial strains. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s disease. Preliminary findings suggest that (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid may inhibit acetylcholinesterase activity, contributing to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Case Study 1: Anticancer Efficacy

In a comparative study, derivatives of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid were tested against standard chemotherapeutic agents. Results indicated that some derivatives exhibited lower IC50_{50} values than the reference drug bleomycin, suggesting enhanced anticancer efficacy .

Case Study 2: Enzyme Inhibition Profile

A series of derivatives were synthesized and evaluated for their inhibitory effects on cholinesterase enzymes. The most potent compounds showed IC50_{50} values in the low nanomolar range, indicating strong potential as therapeutic agents for Alzheimer's disease .

Comparative Analysis of Related Compounds

Compound NameStructureUnique FeaturesBiological Activity
(2-Aminopyridin-4-yl)boronic acidStructureContains an amino groupEnhanced solubility and reactivity
(3-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acidStructureDifferent position of pyrrolidine ringPotentially altered biological activity
(6-(Pyrrolidin-1-yl)pyridin-3-y)boronic acidStructureVariation in positionDifferent reactivity patterns

Q & A

Q. What are the standard synthetic routes for preparing (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid, and what catalysts are typically employed?

The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. Aryl halides or triflates are coupled with boronic acids under conditions involving catalysts like Pd(PPh₃)₄ or Pd(OAc)₂. Base selection (e.g., Na₂CO₃ or CsF) is critical for optimizing yield and regioselectivity . Alternative routes may involve functionalization of pre-formed pyridine derivatives through substitution reactions with pyrrolidine.

Q. How is the purity and structural integrity of (2-(Pyrrolidin-1-yl)pyridin-4-yl)boronic acid verified in research settings?

Analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and boronic acid functionality.
  • High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., ammonium acetate at pH 6.5) to assess purity and detect hydrolytic by-products like boroxines .
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Elemental analysis to validate stoichiometry .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound serves as a key building block in synthesizing heterocyclic drug candidates. Its boronic acid group enables cross-coupling reactions to construct biaryl or aryl-heteroaryl scaffolds, which are prevalent in kinase inhibitors and other bioactive molecules. For example, structurally similar pyridinyl boronic acids are used in intermediates for antipsychotic and anticancer agents .

Advanced Research Questions

Q. What strategies mitigate hydrolysis or oxidation of this boronic acid during storage or reactions?

  • Storage : Anhydrous conditions under inert gas (argon/nitrogen) at room temperature (~25°C) are recommended to prevent hydrolysis. Some suppliers stabilize boronic acids with ligands like pinacol .
  • Reaction conditions : Use aprotic solvents (e.g., THF, DMF) and degas reagents to minimize water content. Stabilizing agents (e.g., tricyclohexylphosphine) can reduce oxidation during Pd-catalyzed couplings .

Q. How does the pyrrolidinyl substituent influence reactivity in cross-coupling reactions compared to other boronic acids?

The pyrrolidinyl group introduces steric hindrance and electron-donating effects, which can:

  • Slow reaction kinetics , necessitating higher temperatures or prolonged reaction times.
  • Enhance regioselectivity in couplings with polyhalogenated partners by directing substitution to less hindered positions. Catalyst systems may require optimization; for example, bulky ligands like XPhos improve efficiency in sterically challenging couplings .

Q. What analytical challenges arise when quantifying this compound in complex reaction mixtures?

Challenges include:

  • Co-elution with by-products (e.g., boroxines or deboronated species). Reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% formic acid) improves resolution .
  • pH sensitivity : Boronic acids can form esters with diols under basic conditions, complicating quantification. Neutral or mildly acidic mobile phases are preferred .

Methodological Considerations

Q. How can competing reaction pathways (e.g., protodeboronation) be minimized during Suzuki-Miyaura couplings?

  • Base selection : Mild bases (e.g., K₃PO₄) reduce protodeboronation compared to stronger bases like NaOH.
  • Catalyst tuning : Pd catalysts with electron-rich ligands (e.g., SPhos) enhance transmetallation efficiency.
  • Temperature control : Reactions performed at 50–80°C balance reactivity and stability .

Q. What are the limitations of using this boronic acid in aqueous or protic environments?

The compound is prone to hydrolysis, forming boroxines or trimeric anhydrides. In aqueous media, couplings require fast kinetics to outcompete hydrolysis. Co-solvents like ethanol (10–20% v/v) improve solubility while minimizing degradation .

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